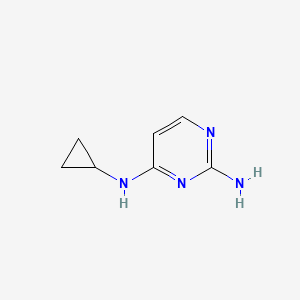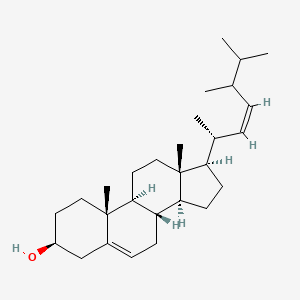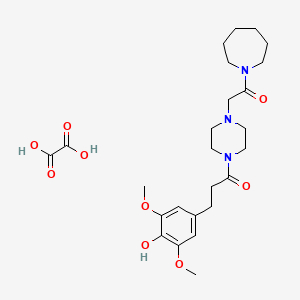
Aziridinedithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridinedithione is a fascinating compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles This compound is characterized by the presence of two sulfur atoms in its structure, making it unique among aziridines
Preparation Methods
Synthetic Routes and Reaction Conditions: Aziridinedithione can be synthesized through several methods. One common approach involves the reaction of aziridine with carbon disulfide under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the this compound ring. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and advanced purification techniques can further enhance the yield and quality of the final product. Industrial production methods are designed to be scalable and cost-effective, ensuring a steady supply of this compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Aziridinedithione undergoes a variety of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiols or disulfides, depending on the reducing agent used. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the sulfur atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Various substituted aziridines.
Scientific Research Applications
Aziridinedithione has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules
Biology: this compound derivatives have shown promise as enzyme inhibitors and probes for studying biological processes. Their ability to interact with biological macromolecules makes them valuable tools in biochemical research.
Medicine: Some this compound derivatives exhibit antimicrobial and anticancer properties. They are being investigated as potential therapeutic agents for treating infections and cancer.
Industry: this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various industrial applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of aziridinedithione involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules. This covalent modification can alter the function of the target molecules, leading to various biological effects. The specific pathways and targets involved depend on the particular derivative of this compound and its intended application.
Comparison with Similar Compounds
Aziridine: A three-membered nitrogen-containing heterocycle without sulfur atoms. It is less reactive than aziridinedithione and has different chemical properties.
Azetidine: A four-membered nitrogen-containing heterocycle. It is more stable than this compound but has a different reactivity profile.
Thiazolidine: A five-membered ring containing both nitrogen and sulfur atoms. It has different chemical and biological properties compared to this compound.
Uniqueness of this compound: this compound stands out due to its unique combination of a three-membered ring structure and the presence of two sulfur atoms. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives further enhances its utility in scientific research and industrial applications.
Properties
CAS No. |
71173-49-4 |
|---|---|
Molecular Formula |
C2HNS2 |
Molecular Weight |
103.17 g/mol |
IUPAC Name |
aziridine-2,3-dithione |
InChI |
InChI=1S/C2HNS2/c4-1-2(5)3-1/h(H,3,4,5) |
InChI Key |
YDUXGONZUROTRC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)C(=S)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide](/img/structure/B13754721.png)











